molecular formula C9H8N4 B13970456 1H-Pyrazolo[1,5-a]benzimidazol-6-amine CAS No. 217318-25-7

1H-Pyrazolo[1,5-a]benzimidazol-6-amine

Cat. No.: B13970456
CAS No.: 217318-25-7
M. Wt: 172.19 g/mol
InChI Key: ACOXSMSVAVKLFI-UHFFFAOYSA-N
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Description

1H-Pyrazolo[1,5-a]benzimidazol-6-amine is a fused heterocyclic compound with the molecular formula C9H8N4 and a molecular weight of 188.20 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel protein kinase inhibitors . The compound features a benzimidazole core fused with a pyrazole ring, creating a planar structure that is advantageous for interacting with biological targets. Its structural similarity to the pyrazolo[1,5-a]pyrimidine scaffold - which appears in multiple FDA-approved kinase inhibitors including Larotrectinib and Repotrectinib - suggests potential applications in targeted cancer therapy research . Pyrazolo-fused heterocycles have demonstrated potent activity against various kinase targets including CK2, EGFR, B-Raf, MEK, and CDKs, often functioning as ATP-competitive inhibitors . This product is provided for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate safety precautions in a controlled laboratory environment. Chemical Identifiers CAS Registry Number: 217318-25-7 Molecular Formula: C9H8N4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

217318-25-7

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazol-6-amine

InChI

InChI=1S/C9H8N4/c10-6-1-2-8-7(5-6)12-9-3-4-11-13(8)9/h1-5,11H,10H2

InChI Key

ACOXSMSVAVKLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C3N2NC=C3

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazolo 1,5 a Benzimidazol 6 Amine and Its Derivatives

Retrosynthetic Analysis of the 1H-Pyrazolo[1,5-a]benzimidazole Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in planning a logical synthetic route by identifying key intermediates and strategic bond disconnections.

A primary route involves the disconnection of the imidazole (B134444) ring. This suggests that a substituted 5-aminopyrazole derivative serves as a crucial building block. This intermediate contains the pre-formed pyrazole (B372694) ring, which then participates in the construction of the fused benzimidazole (B57391) ring. The other component would be a derivative of o-phenylenediamine (B120857).

Alternatively, a strategy could begin with a pre-formed benzimidazole ring. In this case, a key intermediate would be a 2-hydrazinyl-1H-benzimidazole or a related derivative. This intermediate would then be reacted with a suitable three-carbon component to construct the fused pyrazole ring.

The synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) benzimidazole derivatives often starts with a functionalized pyrazolo[1,5-a]pyrimidine core, which acts as a key intermediate for further elaboration. mdpi.comnih.gov For example, compounds like ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serve as a platform for coupling with benzimidazole moieties. mdpi.com

Key Intermediate ClassSpecific Example (Conceptual)Corresponding Synthetic Strategy
Substituted 5-Aminopyrazoles3-Amino-1H-pyrazole-4-carbonitrileConstruction of the imidazole ring onto the pyrazole core.
Substituted Benzimidazoles2-Hydrazinyl-5-nitro-1H-benzimidazoleConstruction of the pyrazole ring onto the benzimidazole core.
Functionalized Phenylenediamines4-Nitrobenzene-1,2-diamineUsed to build the benzimidazole portion of the scaffold.

Based on the identified key intermediates, strategic bond disconnections can be proposed for the 1H-pyrazolo[1,5-a]benzimidazole scaffold. These disconnections represent the bond-forming reactions that will be performed in the forward synthesis.

The most logical disconnections are those that break the fused ring system into its constituent heterocyclic precursors.

Disconnection 1 (C4-N5 and C9a-N1): This involves breaking the bonds that form the imidazole portion of the scaffold. This leads back to a 5-aminopyrazole derivative and a synthon equivalent to a substituted 2-halophenyldiazonium species or a related ortho-disubstituted benzene (B151609). This is a common strategy in the synthesis of fused pyrazole heterocyles. nih.gov

Disconnection 2 (N1-N2 and C3-C3a): This approach involves breaking the pyrazole ring. This disconnection leads to a 2-hydrazinyl-1H-benzimidazole intermediate and a three-carbon electrophilic partner, such as a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govmdpi.com This strategy is analogous to the classic Knorr pyrazole synthesis. beilstein-journals.org

These disconnections form the basis for designing multi-step synthetic pathways to access the target scaffold and its derivatives.

Development of Novel Synthetic Pathways

The development of synthetic pathways for 1H-pyrazolo[1,5-a]benzimidazole and its derivatives relies on combining known heterocyclic chemistry reactions in a logical sequence. Multi-step linear syntheses are commonly employed, utilizing key reactions like cyclocondensation and intramolecular cyclization.

Multi-step linear syntheses involve the sequential construction and modification of molecular intermediates to build up the complexity of the target molecule.

Cyclocondensation reactions are fundamental to the synthesis of pyrazole and fused pyrazole systems. beilstein-journals.org These reactions typically involve the condensation of two molecules to form a ring, with the elimination of a small molecule like water or ammonia (B1221849).

A primary method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold, a close analogue, is the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This strategy is directly applicable to the synthesis of the 1H-pyrazolo[1,5-a]benzimidazole scaffold. In a typical reaction, a substituted 5-aminopyrazole is reacted with a β-dicarbonyl compound under acidic or basic conditions to form the fused ring system. nih.govresearchgate.net

Another well-established method is the reaction of a hydrazine (B178648) with a 1,3-difunctional compound. nih.govmdpi.com In the context of the target molecule, this could involve the reaction of a 2-hydrazinyl-1H-benzimidazole with a 1,3-dicarbonyl compound to form the pyrazole ring. The regioselectivity of this reaction can sometimes be a challenge, potentially leading to a mixture of isomers. mdpi.com

Table of Cyclocondensation Reaction Components:

Pyrazole PrecursorImidazole/Pyrimidine (B1678525) PrecursorReaction TypeResulting Scaffold
5-Aminopyrazoleβ-Dicarbonyl CompoundCondensationPyrazolo[1,5-a]pyrimidine nih.gov
Hydrazine HydrateN-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamideCyclization5-Amino-N-aryl-1H-pyrazole researchgate.net
PhenylhydrazineEthyl CyanoacetateCondensation/Cyclization5-Amino-3-hydroxy-1-phenyl-1H-pyrazol researchgate.net
2-Hydrazinyl-1H-benzimidazole (Conceptual)1,3-DiketoneCyclocondensation1H-Pyrazolo[1,5-a]benzimidazole

Intramolecular cyclization is a powerful strategy for forming the final heterocyclic ring in a multi-step synthesis. mdpi.com This approach involves creating a linear precursor that contains all the necessary atoms for the target ring, along with reactive functional groups that can be induced to react with each other.

For the synthesis of the 1H-pyrazolo[1,5-a]benzimidazole scaffold, an intramolecular cyclization could be envisioned starting from a substituted 1H-benzimidazole. For instance, a 2-amino-1H-benzimidazole could be modified to introduce a side chain that, upon activation, cyclizes to form the fused pyrazole ring.

In the synthesis of related pyrazolo[1,5-a]pyridines, intramolecular cyclizations of transient nitrenes have been employed. nih.gov A similar strategy could potentially be adapted. Another approach involves the intramolecular cycloaddition of nitrile oxides, which provides a route to fused isoxazole (B147169) rings and demonstrates the power of intramolecular strategies in building complex heterocyclic systems. mdpi.com The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can also proceed through an intermediate that undergoes aromatization via water elimination to afford the final products. nih.gov

A general approach would involve synthesizing an intermediate, such as a substituted benzimidazole with a side chain containing a suitable leaving group. Treatment with a base could then induce an intramolecular nucleophilic substitution to close the pyrazole ring.

Multi-Step Linear Syntheses

Fusion of Pyrazole and Benzimidazole Moieties

The construction of the 1H-pyrazolo[1,5-a]benzimidazole core is a critical step in the synthesis of the target compound and its derivatives. A key strategy involves the intramolecular cyclization of appropriately substituted benzimidazole precursors. One plausible and frequently utilized approach begins with the synthesis of 2-hydrazinyl-1H-benzimidazole. This intermediate can be prepared from the corresponding 2-mercapto-1H-benzimidazole by reaction with hydrazine hydrate. The resulting 2-hydrazinyl-1H-benzimidazole serves as a versatile precursor for the formation of the fused pyrazole ring.

Subsequent reaction of 2-hydrazinyl-1H-benzimidazole with a suitable three-carbon electrophilic synthon, such as a β-dicarbonyl compound or its equivalent, leads to the formation of the pyrazole ring fused to the benzimidazole core. For instance, condensation with acetylacetone (B45752) would yield a dimethyl-substituted pyrazolo[1,5-a]benzimidazole. To obtain the unsubstituted pyrazolo[1,5-a]benzimidazole core, reagents like malondialdehyde or its synthetic equivalents can be employed. The reaction typically proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with concomitant dehydration to afford the final fused heterocyclic system.

An alternative approach involves the use of 2-chlorobenzimidazole (B1347102) as a starting material. Nucleophilic substitution of the chloro group with hydrazine would generate the same key 2-hydrazinyl-1H-benzimidazole intermediate, which can then be subjected to cyclization conditions as described above. The choice of starting material often depends on commercial availability and the desired substitution pattern on the final molecule.

Convergent Synthetic Approaches

Convergent synthetic strategies offer an efficient alternative for the construction of complex molecules like 1H-Pyrazolo[1,5-a]benzimidazol-6-amine. In a convergent approach, the pyrazole and benzimidazole ring systems are synthesized separately and then coupled in a final step. For instance, a pre-functionalized pyrazole derivative bearing a reactive group, such as a halogen or a boronic acid, can be coupled with a suitably functionalized benzimidazole derivative.

A common convergent strategy involves the palladium-catalyzed cross-coupling reaction between a halogenated benzimidazole and a pyrazole-boronic acid derivative (Suzuki coupling) or between a halogenated pyrazole and a benzimidazole-boronic acid derivative. While this method is powerful for creating a direct link between the two rings, it is more commonly applied for the synthesis of linked, rather than fused, systems. However, with appropriately designed starting materials, a subsequent intramolecular cyclization step could potentially lead to the desired fused scaffold. For example, a 2-(pyrazol-1-yl)-1H-benzimidazole with a suitable functional group on the pyrazole ring could undergo an intramolecular condensation to form the pyrazolo[1,5-a]benzimidazole core.

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve reaction efficiency. These principles have been successfully implemented in the synthesis of related pyrazolo[1,5-a]pyrimidine and benzimidazole derivatives, and can be extrapolated to the synthesis of this compound.

Microwave-Assisted Organic Synthesis (MAOS) for Core Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.gov The application of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity. In the context of 1H-pyrazolo[1,5-a]benzimidazole synthesis, microwave heating can be effectively employed for the cyclocondensation step between 2-hydrazinyl-1H-benzimidazole and β-dicarbonyl compounds. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the cyclization and dehydration steps, leading to a more efficient formation of the fused ring system. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been shown to be greatly accelerated under microwave irradiation. researchgate.net

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key tenet of green chemistry. Solvent-free reaction conditions, often combined with microwave irradiation or grinding techniques, can lead to cleaner reactions and simpler work-up procedures. The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions by grinding o-phenylenediamine with carboxylic acids or aldehydes followed by heating. nih.gov This approach could be adapted for the synthesis of the 1H-pyrazolo[1,5-a]benzimidazole core, potentially by grinding 2-hydrazinyl-1H-benzimidazole with a solid β-dicarbonyl equivalent.

Catalytic Methods for Enhanced Efficiency

The use of catalysts can significantly enhance the efficiency and selectivity of organic reactions. For the synthesis of pyrimido[1,2-a]benzimidazoles, a related fused system, various catalysts such as ZnO@SO3H@Tropine have been reported to promote the reaction under green conditions. researchgate.net These catalysts can facilitate the key bond-forming steps and can often be recovered and reused, further adding to the green credentials of the synthetic route. The development of specific catalysts for the intramolecular cyclization step in the synthesis of 1H-pyrazolo[1,5-a]benzimidazoles could lead to milder reaction conditions and improved yields.

Functionalization Strategies for Amine Substitution

The introduction of the amine group at the 6-position of the 1H-pyrazolo[1,5-a]benzimidazole core is a crucial step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized benzimidazole precursor or by functionalizing the fused heterocyclic system in a later step.

A common strategy involves the use of a substituted o-phenylenediamine as the starting material for the benzimidazole ring formation. For instance, starting with 4-nitro-1,2-phenylenediamine would lead to the formation of a 6-nitro-1H-pyrazolo[1,5-a]benzimidazole derivative. The nitro group can then be readily reduced to the desired amine functionality using standard reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Alternatively, direct amination of the 1H-pyrazolo[1,5-a]benzimidazole core could be explored. However, this approach is often challenging due to the potential for multiple reactive sites on the heterocyclic system. Nucleophilic aromatic substitution (SNAr) reactions could be a viable option if a suitable leaving group, such as a halogen, is present at the 6-position. The synthesis of a 6-halo-1H-pyrazolo[1,5-a]benzimidazole would be a prerequisite for this strategy. Subsequent reaction with an ammonia equivalent or a protected amine followed by deprotection would yield the final this compound.

The table below summarizes various synthetic approaches for related heterocyclic systems that can be adapted for the synthesis of this compound.

Synthetic StepMethodStarting MaterialsReagents and ConditionsProduct Type
Core Formation Microwave-Assisted Synthesis2-hydrazinyl-1H-benzimidazole, β-dicarbonyl compoundMicrowave irradiation1H-Pyrazolo[1,5-a]benzimidazole
Core Formation Solvent-Free Reaction2-hydrazinyl-1H-benzimidazole, β-dicarbonyl compoundGrinding, heating1H-Pyrazolo[1,5-a]benzimidazole
Core Formation Catalytic Method2-hydrazinyl-1H-benzimidazole, β-dicarbonyl compoundAcid or base catalyst1H-Pyrazolo[1,5-a]benzimidazole
Amine Functionalization Reduction of Nitro Group6-nitro-1H-pyrazolo[1,5-a]benzimidazoleSnCl2, HCl or H2, Pd/CThis compound
Amine Functionalization Nucleophilic Aromatic Substitution6-halo-1H-pyrazolo[1,5-a]benzimidazoleNH3 or protected amineThis compound

Introduction of Diverse Substituents at the C-6 Amine Position

Once the this compound core is synthesized, the primary amino group at the C-6 position serves as a versatile handle for the introduction of a wide array of substituents. Standard organic transformations can be employed to derivatize this amine, allowing for the exploration of the structure-activity relationship of this class of compounds.

Acylation Reactions: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling agents (e.g., HATU, EDCI) to furnish the corresponding amides. This allows for the introduction of aliphatic, aromatic, and heterocyclic moieties.

Alkylation and Arylation Reactions: N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents, thereby expanding the chemical diversity of the derivatives.

Sulfonylation Reactions: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides, introducing a key functional group found in many biologically active molecules.

Urea and Thiourea Formation: The amino group can be converted to ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the pharmacological properties of the molecule.

Table 1: Examples of Derivatization Reactions at the C-6 Amine Position

Reagent/Reaction TypeProduct Functional Group
Acetyl chlorideAcetamide
Benzoyl chlorideBenzamide
Propionaldehyde, NaBH(OAc)₃Propylamine
Phenylboronic acid, Pd catalystPhenylamine
Methanesulfonyl chlorideMethanesulfonamide
Phenyl isocyanatePhenylurea

Regioselective Functionalization of the Fused System

The regioselective functionalization of the 1H-pyrazolo[1,5-a]benzimidazole core is crucial for fine-tuning its electronic and steric properties. The reactivity of the fused system is dictated by the electron distribution within the pyrazole and benzimidazole rings. Generally, the pyrazole ring is more susceptible to electrophilic attack, while the benzimidazole part can be targeted by both electrophiles and nucleophiles depending on the reaction conditions and the nature of the existing substituents.

Electrophilic Aromatic Substitution: Halogenation (e.g., bromination, chlorination) and nitration reactions are expected to occur preferentially on the electron-rich positions of the pyrazole ring. The precise position of substitution will be influenced by the directing effects of the existing substituents on the benzimidazole ring. For instance, the amino group at C-6, being an activating group, will direct incoming electrophiles to specific positions.

Metal-Catalyzed Cross-Coupling Reactions: Positions on the benzimidazole ring can be functionalized via palladium-catalyzed cross-coupling reactions. This typically requires prior installation of a handle, such as a halogen atom, which can then be coupled with a variety of partners including boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), and alkynes (Sonogashira coupling).

Table 2: Potential Regioselective Functionalization Reactions

Reaction TypeReagentPotential Position of Functionalization
BrominationN-Bromosuccinimide (NBS)Pyrazole ring
NitrationHNO₃/H₂SO₄Pyrazole or Benzimidazole ring
Suzuki CouplingArylboronic acid, Pd catalystHalogenated position on Benzimidazole ring
Buchwald-Hartwig AminationAmine, Pd catalystHalogenated position on Benzimidazole ring

Derivatization of Other Positions on the 1H-Pyrazolo[1,5-a]benzimidazole Core

Beyond the C-6 amine, other positions on the fused heterocyclic core can be derivatized to further explore the chemical space.

N-Alkylation/Arylation of the Pyrazole Ring: The nitrogen atom of the pyrazole ring can be alkylated or arylated under appropriate basic conditions using alkyl halides or aryl halides. This modification can influence the planarity and solubility of the molecule.

Functionalization of the Benzene Ring: The benzene portion of the benzimidazole ring system can undergo electrophilic substitution reactions. The position of these substitutions will be directed by the existing substituents. For instance, the presence of the fused pyrazole ring and the C-6 amino group will influence the regioselectivity of reactions such as halogenation, nitration, and sulfonation on the benzene ring.

Modification of Pre-installed Functional Groups: If the synthesis starts with precursors bearing other functional groups, these can be manipulated in the final steps. For example, a methoxy (B1213986) group could be demethylated to a hydroxyl group, or a cyano group could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing further points for diversification.

The synthetic methodologies outlined above, while drawing from the chemistry of related heterocyclic systems, provide a strategic framework for the synthesis and derivatization of this compound and its analogs, enabling the generation of a library of compounds for further scientific investigation.

Structure Activity Relationship Sar Studies of 1h Pyrazolo 1,5 a Benzimidazol 6 Amine Derivatives

Design and Synthesis of Compound Libraries for SAR Exploration

The systematic exploration of the SAR for 1H-Pyrazolo[1,5-a]benzimidazol-6-amine would necessitate the design and synthesis of diverse compound libraries. This would involve strategic modifications at key positions of the molecular scaffold to probe the chemical space and identify structural features crucial for biological activity.

Systematic Modification of the Amine Group at C-6

The primary amine at the C-6 position represents a critical vector for modification. A comprehensive library would explore a range of substitutions to understand the impact of size, electronics, and hydrogen bonding potential.

Table 1: Proposed Modifications of the C-6 Amine Group

Modification Type Rationale Example Substituents
Alkylation To probe steric tolerance and lipophilicity. Methyl, Ethyl, Isopropyl, Cyclohexyl
Acylation To introduce hydrogen bond acceptors and vary electronic properties. Acetyl, Benzoyl, Trifluoroacetyl
Sulfonylation To introduce tetrahedral geometry and strong hydrogen bond acceptors. Methanesulfonyl, Toluenesulfonyl
Urea/Thiourea Formation To introduce hydrogen bond donors and acceptors with specific geometries. Phenylurea, t-Butylthiourea

| Reductive Amination | To introduce a variety of substituted alkylamines. | Benzylamino, (Pyridin-2-yl)methylamino |

Investigation of Peripheral Substituents on the Benzimidazole (B57391) and Pyrazole (B372694) Rings

To build a comprehensive SAR model, substituents would be introduced at various positions on both the benzimidazole and pyrazole rings. This would allow for the evaluation of how modifications at the periphery of the molecule affect its interaction with biological targets.

Table 2: Proposed Peripheral Substitutions

Ring Position(s) Example Substituents and Rationale
Benzimidazole C-4, C-5, C-7, C-8 - Halogens (F, Cl, Br): Modulate electronics and lipophilicity.- Alkyl/Alkoxy groups (CH₃, OCH₃): Impact steric and electronic properties.- Nitro/Cyano groups (NO₂, CN): Introduce strong electron-withdrawing effects.

| Pyrazole | C-2, C-3 | - Aryl/Heteroaryl groups: Explore π-stacking interactions.- Small alkyl groups: Probe for small steric pockets. |

Correlating Structural Variations with Biological Modulatory Activity

Once synthesized, the compound libraries would be screened against a panel of relevant biological targets to identify active compounds. The resulting data would be analyzed to establish clear correlations between specific structural features and the observed biological activity.

Impact of Electronic Properties on Activity

The electronic nature of the substituents introduced would be a key parameter in the SAR analysis. The introduction of electron-donating groups (e.g., -OCH₃, -NH₂) versus electron-withdrawing groups (e.g., -NO₂, -CF₃) at various positions would modulate the electron density of the heterocyclic core. This, in turn, could significantly influence the molecule's ability to interact with biological targets through mechanisms such as hydrogen bonding, π-π stacking, and electrostatic interactions. For instance, modifying the basicity of the C-6 amine or the ring nitrogens could be critical for forming key interactions with acidic residues in a protein's active site.

Influence of Steric Factors on Molecular Recognition

The size and shape of the substituents would play a crucial role in determining how well the molecule fits into the binding site of a biological target. Introducing bulky groups (e.g., t-butyl, phenyl) at different positions would help to map the steric boundaries of the binding pocket. Conversely, smaller substituents would be used to identify regions where space is limited. The stereochemistry of chiral substituents could also be investigated to determine if the biological target exhibits enantioselectivity. A clear understanding of these steric constraints is fundamental for designing more potent and selective analogs.

Role of Hydrogen Bonding Networks in Biological Interactions

The biological activity of this compound derivatives is profoundly influenced by the intricate network of hydrogen bonds they form within the active sites of their target proteins. These non-covalent interactions are critical for molecular recognition, binding affinity, and the stabilization of the ligand-protein complex, ultimately dictating the compound's potency and selectivity as a kinase inhibitor.

Extensive research, particularly on structurally analogous pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, has shed light on the specific hydrogen bonding patterns that are crucial for their inhibitory mechanism. These studies, often employing computational docking and molecular modeling, have identified key amino acid residues that act as hydrogen bond donors or acceptors, forming a stable network that anchors the inhibitor in the active site.

A pivotal hydrogen bond is frequently observed between a nitrogen atom in the pyrazole or pyrimidine (B1678525) ring of the core scaffold and a backbone amide proton of a residue in the hinge region of the kinase. mdpi.com This interaction is a common feature among many kinase inhibitors and is considered essential for potent activity. For instance, in studies of pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors, a characteristic hydrogen bond is formed between a nitrogen atom of the pyrimidine ring and the backbone NH of Valine 828 in the hinge region. nih.gov

Furthermore, the substituents on the this compound core play a significant role in establishing additional hydrogen bonds, thereby enhancing binding affinity. The amine group at the 6-position, and other substitutions on the benzimidazole ring, can engage in hydrogen bonding with acidic or basic residues in the active site. Docking studies on related compounds have shown the formation of hydrogen bonds with aspartate residues, such as Asp-832 and Asp-897, which can significantly contribute to the kinase activity and selectivity. nih.gov

The nature and positioning of these substituents are critical. For example, the introduction of a carbonyl group as a linker for an amine substituent can provide an additional hydrogen bond acceptor site, potentially enhancing the activity of the derivatives. nih.gov The strategic placement of hydrogen bond donors and acceptors on the derivative allows for the fine-tuning of its interaction profile with the target protein.

The table below summarizes key hydrogen bonding interactions identified in studies of closely related pyrazolo[1,5-a]pyrimidine-benzimidazole derivatives, which serve as a model for understanding the potential interactions of this compound derivatives.

Interacting Ligand MoietyInteracting Amino Acid ResidueType of InteractionReference
Pyrimidine Ring NitrogenVal-828 (Hinge Region)Hydrogen Bond nih.gov
Amine SubstituentAsp-832Hydrogen Bond nih.gov
Amine SubstituentAsp-897Hydrogen Bond nih.gov
Morpholine (B109124) Ring OxygenVal-828Hydrogen Bond nih.gov

Mechanistic Investigations of Biological Activity Pre Clinical Focus

Cellular and Molecular Targets of 1H-Pyrazolo[1,5-a]benzimidazol-6-amine Derivatives

Research into the molecular targets of pyrazolo-fused heterocycles has primarily centered on their role as inhibitors of key cellular enzymes, particularly protein kinases, which are crucial regulators of cellular signaling.

Derivatives based on a pyrazolo[1,5-a]pyrimidine (B1248293) core linked to a benzimidazole (B57391) moiety have emerged as potent inhibitors of several protein kinases involved in cell proliferation and immune response. mdpi.comnih.gov Notably, these compounds have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) family and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

One study focused on a library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine as inhibitors of PI3K, a family of lipid kinases involved in crucial cellular processes like cell growth, proliferation, and differentiation. mdpi.comnih.gov Another investigation synthesized a series of benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates and evaluated them as potential anticancer agents, identifying EGFR as a primary target. nih.gov Molecular docking simulations suggest these compounds fit well within the ATP-binding pocket of EGFR, indicating a competitive inhibition mechanism. nih.govnih.gov

A key aspect of developing kinase inhibitors is achieving selectivity for a specific enzyme isoform to minimize off-target effects. Research on benzimidazole-substituted pyrazolo[1,5-a]pyrimidines has demonstrated significant isoform selectivity, particularly within the Class I PI3K family (α, β, γ, δ).

A synthesized library of these compounds showed potent and selective inhibition of the PI3Kδ isoform. mdpi.com The lead compound from this series, CPL302415, displayed an IC50 value of 18 nM for PI3Kδ and exhibited high selectivity over other isoforms. mdpi.com This selectivity is critical, as PI3Kδ is primarily expressed in hematopoietic cells and plays a key role in the function and regulation of the immune system. mdpi.com

Table 1: PI3K Isoform Selectivity of Compound CPL302415

PI3K IsoformIC50 (nM)Selectivity Ratio (vs. PI3Kδ)
PI3Kδ18-
PI3Kα142279-fold (α/δ)
PI3Kβ254701415-fold (β/δ)
PI3Kγ16902939-fold (γ/δ)

Data sourced from scientific publications. mdpi.com

While detailed kinetic analyses (e.g., determination of Ki values and formal mechanism of inhibition) are not extensively reported in the reviewed literature, the strong inhibition data (IC50 values) and molecular docking studies provide foundational insights. mdpi.comnih.gov For kinase targets, the common mechanism for this type of heterocyclic inhibitor is competition with endogenous ATP for the enzyme's binding site. nih.govnih.gov Docking simulations of benzimidazole-pyrazolo[1,5-a]pyrimidine conjugates within the EGFR active site support this hypothesis, showing that the molecules occupy the ATP-binding pocket. nih.gov

Investigations into the receptor binding profiles of related pyrazolo-fused systems have identified interactions with targets beyond kinases.

Studies on pyrazolo[1,5-a]pyrimidines revealed them to be novel antagonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-dependent transcription factor involved in immune system regulation. nih.govrsc.org A lead compound was identified with an IC50 of 650 nM, which was further optimized to yield derivatives with antagonistic potency in the low nanomolar range (IC50 = 31 nM). nih.gov

Other research on pyrazolo[1,5-a]pyrimidines explored their interaction with central nervous system receptors. These studies identified a low-affinity receptor site distinct from that of benzodiazepines. The compounds did not compete for binding with ligands for the benzodiazepine (B76468) site on the GABA-A receptor. nih.gov

While not a primary focus of research for this class, some studies have explored the potential for related compounds to interact with nucleic acid processing enzymes. Molecular docking simulations were used to investigate the interaction of certain pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives with the active site of S. aureus DNA gyrase. researchgate.net The results indicated favorable binding energies, with interactions stabilized by hydrogen bonds between the compound and amino acid residues like Ser1028, as well as arene-cation interactions with residues such as His1061. researchgate.net This suggests a potential, though not extensively verified, mechanism for antibacterial activity through the inhibition of DNA replication machinery. researchgate.net

Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)

Cellular Pathway Modulation

The inhibition of specific molecular targets by benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates leads to the modulation of critical downstream cellular signaling pathways. In cancer cell lines, these compounds have been shown to effectively inhibit the EGFR/STAT3 signaling cascade. nih.gov

Immunostaining and western blot analyses demonstrated that treatment with these conjugates resulted in a significant downregulation in the expression levels of EGFR and Signal Transducer and Activator of Transcription 3 (STAT3), as well as their phosphorylated, active forms (p-EGFR and p-STAT3). nih.gov The disruption of this pathway, which is crucial for tumor cell survival and proliferation, triggers programmed cell death. This was confirmed by observations of an elevated level of pro-apoptotic proteins such as p53, p21, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 and procaspase-9. nih.gov Flow cytometry analysis further supported this mechanism, showing an accumulation of cancer cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov

Investigation of Cellular Signaling Pathways Affected

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been identified as potent modulators of various cellular signaling pathways, primarily through the inhibition of protein kinases. nih.gov Protein kinases are crucial enzymes that regulate a wide array of cellular functions, including cell growth, proliferation, and survival; their aberrant activity is a hallmark of cancer. nih.gov

One of the key pathways targeted by these compounds is the Phosphoinositide 3-kinase (PI3K) signaling cascade. mdpi.com Specifically, benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of the PI3Kδ isoform. mdpi.com The PI3K pathway is vital for cellular processes like cell proliferation, growth, and migration. mdpi.com

Furthermore, compounds with this core structure have been shown to inhibit Cyclin-Dependent Kinases (CDKs), such as CDK7, which are central to regulating the cell cycle. researchgate.netresearchgate.net Other kinase targets include Epidermal Growth Factor Receptor (EGFR), HER-2, BRAF kinase, and Aurora-A kinase. researchgate.netnih.gov By blocking the activity of these enzymes, these compounds can effectively interfere with the signaling pathways that drive oncogenesis. nih.govnih.gov

Mechanisms of Cell Growth Modulation (e.g., Antiproliferative effects)

A significant mechanism through which pyrazolo[1,5-a]benzimidazole derivatives exert their biological activity is the modulation of cell growth, manifesting as potent antiproliferative effects. researchgate.net In vitro studies have consistently demonstrated the ability of these compounds to inhibit the proliferation of various human cancer cell lines. semanticscholar.org

The antiproliferative action is often linked to the disruption of the normal cell cycle progression. nih.gov For instance, treatment of A549 lung cancer cells with a related pyrazolo[3,4-d]pyrimidine derivative resulted in a significant alteration in cell cycle distribution. semanticscholar.org Specifically, there was a notable decrease in the percentage of cells in the G1 phase, coupled with an accumulation of cells in the S and G2/M phases. semanticscholar.org This cell cycle arrest prevents cancer cells from dividing and proliferating. researchgate.net The efficacy of this antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with various derivatives showing potent activity in the low micromolar to nanomolar range against different cancer cells. ekb.eg

Induction of Specific Cellular Responses (e.g., Apoptosis, Autophagy)

In addition to halting cell proliferation, derivatives of the pyrazolo[1,5-a]pyrimidine and related scaffolds are capable of inducing programmed cell death, primarily through apoptosis. nih.govresearchgate.net Apoptosis is a critical cellular process for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy. nih.gov

Evidence for apoptosis induction by these compounds comes from multiple lines of investigation. Studies have shown that treatment with these derivatives leads to an increase in the BAX/Bcl-2 ratio in cancer cells. semanticscholar.org Bcl-2 is an anti-apoptotic protein, while BAX is pro-apoptotic; an increase in this ratio is a strong indicator of a cell's commitment to undergo apoptosis. semanticscholar.org Flow cytometry analysis and annexin (B1180172) V-FITC apoptosis assays have further confirmed the ability of these compounds to cause cell mortality through apoptosis. researchgate.net This apoptotic effect complements the antiproliferative actions to effectively reduce cancer cell viability. researchgate.net

Pre-clinical in vitro Biological Efficacy Studies

Cell-Based Assays for Activity Evaluation

The cytotoxic and antiproliferative potential of compounds related to this compound has been extensively evaluated against a panel of human cancer cell lines. The screening assays typically utilize methods like the MTT assay to measure cell viability and determine the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Particularly strong activity has been noted against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. ekb.eg For example, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable antitumor efficacy against MCF-7 cells, with some compounds showing greater potency than the standard chemotherapy drug doxorubicin. ekb.eg Pyrazole-benzimidazole derivatives have also been specifically investigated for their effects on MCF-7 cells. nih.gov The data from these screenings are crucial for identifying lead compounds with promising anticancer activity. ekb.eg

Table 1: In Vitro Antiproliferative Activity of Related Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential as an antimicrobial agent, with notable activity observed against clinically significant pathogens. Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of hospital-acquired infections and poses a significant treatment challenge due to its resistance to many antibiotics. nih.gov

Several novel pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and Bacillus subtilis. nih.govnih.gov Certain derivatives have shown more effective MRSA inhibitory activity than the clinically used antibiotic linezolid. nih.gov The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death. nih.gov

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against MRSA

Table of Mentioned Compounds

Compound Name/Class
This compound
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[1,5-a]-1,3,5-triazine
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govekb.egnih.govtriazine sulfonamides
Pyrazole-benzimidazole derivatives
Doxorubicin
Lapatinib

Dose-Response Characterization (IC50 values)

No specific IC50 values for this compound have been reported in the public scientific literature.

Selectivity Profiling against Off-Targets

There is no publicly available information detailing the selectivity profile of this compound against off-target molecules.

Pre-clinical in vivo Proof-of-Concept Studies (Animal Models)

Efficacy in Disease Models (e.g., Tumor growth inhibition)

No studies documenting the in vivo efficacy of this compound in any disease models have been found in the public domain.

Pharmacodynamic Biomarker Analysis

Publicly accessible data on pharmacodynamic biomarker analysis for this compound is not available.

In vivo Target Engagement Studies

There are no publicly reported in vivo target engagement studies for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure and reactivity of 1H-Pyrazolo[1,5-a]benzimidazol-6-amine.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional conformation. This is typically achieved using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost. The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the pyrazole (B372694) and benzimidazole (B57391) rings, as well as the amine group, are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are typically in regions of positive potential (electron-poor).

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

Prediction of Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors, based on conceptual DFT, provide a theoretical framework for understanding and predicting chemical reactions.

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
Ionization Potential (I)-EHOMO5.8 eV
Electron Affinity (A)-ELUMO1.2 eV
Electronegativity (χ)(I + A) / 23.5 eV
Chemical Hardness (η)(I - A) / 22.3 eV
Chemical Softness (S)1 / (2η)0.217 eV-1
Electrophilicity Index (ω)χ2 / (2η)2.66 eV

These descriptors help in predicting the molecule's behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

Conformational Analysis

Conformational analysis is performed to identify the different spatial arrangements of the atoms in a molecule (conformers) and their relative energies. For this compound, this analysis is particularly important for understanding the flexibility of the amine group and its orientation relative to the fused ring system. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be constructed. This helps in identifying the lowest energy conformers, which are the most likely to be present under physiological conditions and are therefore relevant for biological activity.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the molecular basis of drug action and in structure-based drug design.

Identification of Binding Modes and Key Intermolecular Interactions

In the context of its potential as a kinase inhibitor, this compound would be docked into the ATP-binding site of a target kinase. Docking simulations reveal the most probable binding poses and the key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the pyrazole and benzimidazole rings, as well as the amine group, can act as hydrogen bond donors or acceptors.

π-π Stacking: The aromatic rings of the pyrazolo-benzimidazole core can engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues of the protein.

For derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, studies have shown that modifications to the benzimidazole and amine components play a significant role in the activity and selectivity of these compounds as inhibitors. mdpi.com

Elucidation of Specific Amino Acid Residues Involved in Binding

Detailed analysis of the docked poses allows for the identification of the specific amino acid residues that are crucial for binding. For instance, in studies of similar pyrazolo[1,5-a]pyrimidine derivatives targeting PI3Kδ, the morpholine (B109124) oxygen was found to form a critical hydrogen bond with the hinge region residue Val-828. mdpi.com While the specific interactions for this compound would depend on the target protein, it is expected that key residues in the ATP-binding site would form hydrogen bonds with the heteroatoms of the ligand.

Table 3: Potential Interacting Amino Acid Residues for this compound in a Kinase Binding Site

Interaction TypePotential Amino Acid Residues
Hydrogen BondingAsp, Glu, Gln, Asn, Ser, Thr, His, Main-chain atoms
π-π StackingPhe, Tyr, Trp, His
Hydrophobic InteractionsAla, Val, Leu, Ile, Met, Pro

By understanding these specific interactions, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity for a particular protein target.

Rationalization of Structure-Activity Relationships through Docking

Molecular docking has been instrumental in elucidating the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine-benzimidazole derivatives, particularly as kinase inhibitors. These studies reveal how specific structural modifications influence the binding affinity and selectivity of these compounds.

For instance, in the context of Phosphoinositide 3-kinase delta (PI3Kδ) inhibition, docking studies have shown that the pyrazolo[1,5-a]pyrimidine core is a crucial scaffold. nih.govmdpi.com A key interaction involves a hydrogen bond between the oxygen atom of a morpholine group, frequently attached at position 7 of the pyrazolo[1,5-a]pyrimidine core, and the backbone amide of Valine 828 in the hinge region of the enzyme. nih.gov This interaction anchors the ligand in the ATP-binding pocket.

Furthermore, the benzimidazole group, typically attached at the C(5) position of the pyrazolo[1,5-a]pyrimidine ring, plays a significant role in defining the potency and selectivity of these inhibitors. mdpi.com Modifications to the benzimidazole moiety and various amine substituents at the C(2) position of the pyrazolo[1,5-a]pyrimidine core have been explored to optimize interactions within the kinase domain. nih.govmdpi.com Docking studies of a series of these derivatives against PI3Kδ have rationalized why certain substitutions lead to higher potency. For example, compounds with a carboxyl group linking an amine at the C(2) position were found to be more favorable for kinase activity than those with a methylene (B1212753) linker, attributed to the formation of hydrogen bonds with Aspartate 832 and Aspartate 897. nih.gov

In a different study targeting the Epidermal Growth Factor Receptor (EGFR), molecular docking simulations of benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates demonstrated that these molecules fit well within the ATP-binding pocket of EGFR. researchgate.net The analysis of these docking poses helped to rationalize the observed SAR in a series of synthesized compounds, correlating their structural features with their cytotoxic potential. researchgate.net

Below is a table summarizing key interactions observed in docking studies of pyrazolo[1,5-a]pyrimidine-benzimidazole analogs with their protein targets.

Compound ClassProtein TargetKey Interacting ResiduesObserved InteractionsReference
Pyrazolo[1,5-a]pyrimidine-benzimidazole derivativesPI3KδVal-828, Asp-832, Asp-897Hydrogen bonding, hydrophobic interactions nih.gov
Benzimidazole-linked pyrazolo[1,5-a]pyrimidinesEGFRResidues in the ATP-binding pocketShape complementarity, electrostatic interactions researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions, complementing the static picture offered by molecular docking.

MD simulations have been employed to assess the stability of complexes formed between pyrazolo[1,5-a]pyrimidine-benzimidazole analogs and their target proteins. These simulations, often run over nanosecond timescales, can confirm the binding modes predicted by docking and evaluate the persistence of key interactions over time. The stability of the ligand within the binding pocket, measured by parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, is a critical indicator of a favorable binding event. For benzimidazole derivatives targeting other proteins, MD simulations have successfully confirmed the stability of docked complexes, showing minimal fluctuations and persistent hydrogen bonding throughout the simulation.

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules. MD simulations are uniquely suited to capture these dynamic adjustments. For instance, simulations can reveal subtle shifts in protein side chains or movements of entire loops to accommodate the ligand, a phenomenon known as "induced fit." While specific MD studies on conformational changes for this compound are not available, research on similar heterocyclic kinase inhibitors often reveals the flexibility of glycine-rich loops and other mobile regions within the kinase domain upon ligand binding.

Water molecules within a protein's binding site can play a crucial role in mediating ligand-protein interactions. They can form bridging hydrogen bonds that enhance binding affinity or be displaced upon ligand binding, which can be entropically favorable. MD simulations allow for the tracking of individual water molecules, revealing their positions and interaction networks. This analysis can identify structurally conserved water molecules that may be targeted in future drug design efforts to improve ligand potency and selectivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Pharmacophore models for kinase inhibitors often include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. researchgate.net For the broader class of pyrazolo[1,5-a]pyrimidines and related scaffolds, pharmacophore models have been successfully developed based on a set of known active compounds. researchgate.net

For example, a five-point pharmacophore model for a pyrazoloquinazoline class of Polo-like kinase 1 (PLK-1) inhibitors was developed, which included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net Such a model, once validated, serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. The development of a specific pharmacophore model for this compound and its analogs would involve aligning a set of active compounds and identifying the common chemical features responsible for their interaction with a particular target. This model would then encapsulate the key SAR information in a readily searchable format.

The table below outlines a hypothetical pharmacophore model based on common features of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Pharmacophoric FeatureDescriptionPotential Corresponding Moiety in this compound
Hydrogen Bond DonorA group capable of donating a hydrogen atom to form a hydrogen bond.Amine (-NH2) group, Benzimidazole N-H
Hydrogen Bond AcceptorA group capable of accepting a hydrogen atom to form a hydrogen bond.Pyrazole and pyrimidine (B1678525) nitrogen atoms
Aromatic RingA planar, cyclic, conjugated system that can engage in π-π stacking or other aromatic interactions.Benzene (B151609) ring of the benzimidazole, pyrazole ring
Hydrophobic GroupA nonpolar group that can form favorable interactions with hydrophobic pockets in the target protein.The fused ring system

Identification of Novel Scaffolds through Virtual Screening

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this approach can be utilized to discover novel molecular frameworks that may exhibit similar or enhanced biological activity.

The process often begins with the generation of a pharmacophore model based on the known active compounds or the three-dimensional structure of the target protein. This model defines the essential spatial arrangement of chemical features required for biological activity. Subsequently, large compound databases are screened to find molecules that match this pharmacophore.

For instance, research on related pyrazolo[1,5-a]pyrimidine derivatives has successfully employed pharmacophore-based virtual screening to identify novel inhibitors of enzymes like InhA, a key target in the development of anti-tubercular agents. researchgate.net This methodology allows for the identification of diverse chemical scaffolds that can serve as starting points for the design of new and more potent therapeutic agents. While specific virtual screening studies focused solely on this compound are not extensively documented, the principles and successes with analogous structures highlight the potential of this approach.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. Computational ADMET prediction models play a crucial role in this early-stage assessment, helping to identify potential liabilities and guide the optimization of lead compounds.

Prediction of Metabolic Stability and Pathways

The metabolic stability of a drug is a critical determinant of its oral bioavailability and dosing regimen. In silico models can predict how a compound like this compound might be metabolized by enzymes in the body, primarily the cytochrome P450 (CYP) family.

Studies on similar heterocyclic compounds have shown that in silico tools can effectively predict sites of metabolism and the metabolic fate of molecules. For example, computational analyses of pyrazolo[1,5-a]pyrimidine derivatives have been used to assess their interactions with various CYP isoforms, providing insights into their metabolic stability. mdpi.com These predictions are based on factors such as the reactivity of different parts of the molecule and their accessibility to metabolic enzymes. Improving metabolic stability is a key objective in drug design, and computational predictions can guide chemical modifications to achieve this. For instance, introducing certain chemical groups can block sites of metabolism and enhance the compound's half-life in the body. dundee.ac.uknih.gov

Estimation of Permeability and Distribution Characteristics

A drug's ability to be absorbed into the bloodstream and distribute to its target tissues is fundamental to its efficacy. Computational models can estimate key permeability and distribution parameters, such as gastrointestinal absorption and blood-brain barrier penetration.

For example, the percentage of absorption (%ABS) can be calculated based on the molecule's topological polar surface area (TPSA). mdpi.com Research on pyrazolo[1,5-a]pyrimidines has demonstrated that these compounds generally exhibit good predicted gastrointestinal absorption. mdpi.com Such in silico assessments are vital for predicting the oral bioavailability of a potential drug.

The following table summarizes key predicted ADMET properties for compounds structurally related to this compound, showcasing the utility of these computational predictions.

PropertyPredicted Value/CharacteristicReference
Gastrointestinal AbsorptionHigh mdpi.com
CYP Isoform InhibitionPotential for inhibition of some isoforms mdpi.com
Metabolic StabilityCan be optimized through structural modification dundee.ac.uknih.gov

Computational Assessment of Drug-likeness (Lipinski's Rule of Five, etc.)

"Drug-likeness" is a qualitative concept used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. Several computational rules of thumb, most notably Lipinski's Rule of Five, are used to assess drug-likeness.

Lipinski's Rule of Five states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

The table below provides a summary of the drug-likeness parameters based on Lipinski's Rule of Five for related compound classes.

Lipinski's Rule of Five ParameterGeneral Finding for Related CompoundsReference
Hydrogen Bond Donors≤ 5 europeanreview.orgresearchgate.net
Hydrogen Bond Acceptors≤ 10 europeanreview.orgresearchgate.net
Molecular Weight< 500 Da europeanreview.orgresearchgate.net
logP< 5 europeanreview.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of 1H, 13C, and various two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the fused heterocyclic system and the position of the amine substituent.

The 1H NMR spectrum of 1H-Pyrazolo[1,5-a]benzimidazol-6-amine is expected to show distinct signals for each of the aromatic and amine protons. The chemical shifts (δ) are influenced by the electronic environment of the fused aromatic system. Protons on the benzimidazole (B57391) moiety would likely appear in the downfield region typical for aromatic protons. The protons of the pyrazole (B372694) ring would also resonate in this region, with their specific shifts and coupling constants providing key structural information. The amine (-NH2) protons would typically appear as a broader singlet, the chemical shift of which can be dependent on the solvent and concentration.

The 13C NMR spectrum provides information on all unique carbon atoms in the molecule. The number of signals confirms the number of magnetically non-equivalent carbons. Carbons within the fused aromatic rings will have characteristic chemical shifts in the δ 110-150 ppm range.

To definitively assign these signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments establish proton-proton (H-H) coupling correlations, identifying adjacent protons within the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing a proton.

HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton, confirming the fusion of the pyrazole and benzimidazole rings.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound in DMSO-d6.

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Justification
1 (N-H)~11.5 (br s)-Expected for pyrazole N-H proton.
2~7.9 (d)~130Pyrazole ring proton adjacent to nitrogen.
3~6.5 (d)~95Pyrazole ring proton influenced by ring fusion.
3a-~145Quaternary carbon at ring junction.
4~7.5 (d)~115Benzene (B151609) ring proton ortho to bridgehead nitrogen.
5~7.0 (dd)~120Benzene ring proton meta to amine group.
6 (-NH₂)~5.5 (br s)-Amine protons, shift is solvent dependent.
6-~140Carbon atom bearing the electron-donating amine group.
7~7.2 (d)~110Benzene ring proton ortho to amine group.
8-~148Quaternary carbon at ring junction.
8a-~135Quaternary carbon at ring junction.

Note: The data in this table is predicted based on known chemical shifts for similar heterocyclic structures like pyrazolo[1,5-a]pyrimidines and benzimidazoles and has not been experimentally verified for this specific compound.

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or tautomerism. researchgate.net For this compound, DNMR could be employed to investigate potential hindered rotation around the C6-NH2 bond. researchgate.net By recording NMR spectra at various temperatures, one could observe changes in the line shape of the signals. At low temperatures, the rotation might be slow enough to potentially resolve separate signals for the two amine protons. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak. The analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barrier for the rotational process.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). The molecular formula of this compound is C9H8N4. nih.gov HRMS can verify this elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass. This confirmation is a critical piece of evidence for the identity of the compound.

Table 2: Exact Mass Calculation for this compound.

FormulaElementAtomic Mass (Da)CountTotal Mass (Da)
C₉H₈N₄ Carbon (¹²C)12.000009108.00000
Hydrogen (¹H)1.0078388.06264
Nitrogen (¹⁴N)14.00307456.01228
Calculated Monoisotopic Mass 172.07492

An experimental HRMS measurement yielding a mass very close to 172.0749 would strongly support the proposed molecular formula of C9H8N4.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, M+) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses that help confirm the connectivity of the fused ring system.

A plausible fragmentation pathway would likely involve initial cleavages related to the amine group and subsequent rupture of the heterocyclic rings. For instance, the stable, fused aromatic core would likely be a prominent feature in the mass spectrum. Common fragmentation patterns for related nitrogen heterocycles often involve the loss of small molecules like HCN or N2. sapub.org Analyzing these fragments helps to piece together the structure and provides further confirmation of the compound's identity.

Table 3: Predicted Key Fragments in the Tandem Mass Spectrum of this compound.

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z
172.07[M-NH₂]⁺•NH₂156.05
172.07[M-HCN]⁺•HCN145.06
145.06[M-HCN-HCN]⁺•HCN118.05

Note: This represents a simplified, hypothetical fragmentation pattern. Actual fragmentation can be more complex.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands for this compound.

Functional GroupType of VibrationPredicted Frequency Range (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500
N-H (Pyrazole)Stretch3100 - 3300 (often broad)
C-H (Aromatic)Stretch3000 - 3100
C=N / C=CRing Stretching1500 - 1650
N-H (Amine)Bending (Scissoring)1580 - 1650
C-H (Aromatic)Out-of-plane Bending750 - 900

The presence of sharp peaks in the 3300-3500 cm⁻¹ region would be strong evidence for the primary amine (-NH2) group. A broader absorption band around 3100-3300 cm⁻¹ would indicate the N-H stretch of the pyrazole ring. Multiple sharp bands in the 1500-1650 cm⁻¹ range would correspond to the C=C and C=N stretching vibrations within the fused aromatic rings, confirming the heterocyclic backbone. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise spatial arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed insights into bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would be essential for unambiguously confirming its fused-ring structure. The process would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.

While a comprehensive search of crystallographic databases reveals extensive studies on related pyrazolo[1,5-a]pyrimidine (B1248293) and benzimidazole derivatives, specific crystallographic data for this compound is not publicly available at this time. Such an analysis would be anticipated to reveal the planarity of the fused aromatic system and the specific torsion angles associated with the amine substituent. The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds involving the amine group and the nitrogen atoms of the heterocyclic rings.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₉H₈N₄
Formula weight172.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Calculated density (g/cm³)Value not available

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from an X-ray crystallographic analysis. No experimental data has been found in the searched literature.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C₉H₈N₄, the theoretical elemental composition can be calculated with high precision.

The analysis is typically performed using a combustion-based method. A precisely weighed sample of the compound is combusted in a stream of oxygen, converting the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides. These combustion products are then quantitatively measured, allowing for the calculation of the mass percentages of each element.

The experimentally determined values are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and supports the assigned molecular formula.

Table 2: Elemental Analysis Data for C₉H₈N₄

ElementTheoretical (%)Experimental (%)
Carbon (C)62.78Data not available
Hydrogen (H)4.68Data not available
Nitrogen (N)32.54Data not available

Note: While the theoretical percentages are calculated based on the molecular formula, specific experimental data for this compound was not found in the reviewed scientific literature.

Future Directions and Potential Applications

Design of Next-Generation 1H-Pyrazolo[1,5-a]benzimidazol-6-amine Analogues

The rational design of novel analogues of this compound is heavily reliant on understanding the structure-activity relationships (SAR) of the broader pyrazole-benzimidazole hybrid class. nih.govcitedrive.com SAR studies are crucial for optimizing the scaffold to create more potent and selective therapeutic agents. nih.govcitedrive.com The development of next-generation compounds will involve systematic modifications at various positions of the pyrazolo[1,5-a]benzimidazole core to enhance biological activity and selectivity. nih.govcitedrive.com

Key strategies for analogue design include:

Substitution on the Benzene (B151609) Ring: Introducing different functional groups on the benzene portion of the benzimidazole (B57391) ring can significantly influence potency. For instance, in related pyrazoline-bearing benzimidazoles, dimethoxy substitution on an attached phenyl ring resulted in the most active anticancer candidate in a series. nih.gov

Modification of the Pyrazole (B372694) Ring: Altering substituents on the pyrazole ring is a critical aspect of SAR exploration. nih.govresearchgate.net Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that modifications at the C(2) and C(5) positions can dramatically affect activity and selectivity. mdpi.comnih.gov

Functionalization of the Exocyclic Amine: The 6-amino group serves as a key point for derivatization, allowing for the introduction of various side chains to probe interactions with biological targets and improve pharmacokinetic properties.

Table 1: Structure-Activity Relationship (SAR) Insights for Analogue Design

Molecular ScaffoldPosition of ModificationImpact of SubstitutionPotential ApplicationReference
Pyrazolo[1,5-a]pyrimidineC(2) and C(5) positionsCrucial for activity and selectivity as PI3Kδ inhibitors. mdpi.comnih.govAnti-inflammatory, Anticancer mdpi.comnih.gov
Benzimidazole-Pyrazoline HybridPhenyl ring attached to pyrazolineDimethoxy substitution enhanced anticancer activity. nih.govAnticancer nih.gov
Pyrazolo[1,5-a]pyrimidineGeneral scaffoldIntroduction of diverse functional groups via cross-coupling enhances biological activity. nih.govAnticancer (Kinase Inhibition) nih.gov

Exploration of Novel Biological Targets for the Compound Class

Derivatives of the pyrazolo[1,5-a]pyrimidine and benzimidazole scaffolds have demonstrated activity against a wide range of biological targets, suggesting that the fused 1H-pyrazolo[1,5-a]benzimidazole system could be a versatile inhibitor for multiple signaling pathways implicated in disease. nih.govresearchgate.net

Potential biological targets for this compound class include:

Protein Kinases: This is a major area of interest, as pyrazolo[1,5-a]pyrimidines are potent protein kinase inhibitors. nih.gov Targets include Phosphoinositide 3-kinases (PI3Ks), particularly the PI3Kδ isoform, which is a promising target for inflammatory and autoimmune diseases. mdpi.comnih.govnih.govnih.gov Other kinases of interest are EGFR, STAT3, FLT3-ITD, CK2, B-Raf, MEK, and CDKs, which are often dysregulated in cancer. nih.govnih.govnih.govresearchgate.net

Aryl Hydrocarbon Receptor (AHR): The AHR is a ligand-dependent transcription factor that has emerged as a promising target in cancer immunology. rsc.org Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent AHR antagonists. rsc.org

Mitogen-Activated Protein Kinases (MAPKs): In the context of inflammation, related pyrazolo[1,5-a]quinazoline compounds have been found to target MAPKs such as ERK2, JNK3, and p38α. mdpi.comnih.gov

Other Enzymes and Receptors: The scaffold's structural features also suggest potential activity against targets like cyclooxygenase (COX) enzymes, which are key in inflammation pathways. smolecule.com

Table 2: Potential Biological Targets for 1H-Pyrazolo[1,5-a]benzimidazole Derivatives

Target ClassSpecific TargetTherapeutic AreaReference
Protein KinasesPI3KδInflammatory Diseases, Autoimmune Diseases, Cancer mdpi.comnih.govnih.gov
FLT3-ITDAcute Myeloid Leukemia (AML) nih.gov
EGFR, STAT3Cancer nih.gov
CDKs, B-Raf, MEKCancer nih.govresearchgate.net
Transcription FactorsAryl Hydrocarbon Receptor (AHR)Cancer Immunology rsc.org
MAP KinasesJNK, ERK, p38Inflammatory Diseases mdpi.comnih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

To efficiently explore the vast chemical space around the 1H-pyrazolo[1,5-a]benzimidazole core, modern drug discovery techniques are essential. The synthesis of a "library" of derivatives is a key strategy for systematically evaluating their biological potential. mdpi.comnih.gov

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of distinct but structurally related analogues. By using the 1H-pyrazolo[1,5-a]benzimidazole core as a central scaffold, various building blocks can be systematically added to different positions, creating a diverse compound library.

High-Throughput Screening (HTS): Once a library is generated, HTS can be employed to rapidly screen thousands of compounds for activity against specific biological targets. rsc.org For instance, a luciferase reporter gene assay was used in the high-throughput virtual screening that identified pyrazolo[1,5-a]pyrimidine-based AHR antagonists. rsc.org This combination of combinatorial synthesis and HTS can significantly accelerate the identification of lead compounds for further development.

Development of the 1H-Pyrazolo[1,5-a]benzimidazole Core as a Versatile Synthetic Intermediate

The utility of the 1H-pyrazolo[1,5-a]benzimidazole scaffold in drug discovery is underpinned by its synthetic tractability. The fused bicyclic structure offers a robust yet modifiable template for chemical elaboration. nih.gov Various synthetic strategies can be employed to create a diverse range of derivatives.

Common synthetic methods that highlight the core's versatility include:

Condensation and Cyclization Reactions: The core is often constructed through multi-step sequences involving the condensation of appropriate precursors, such as aminopyrazoles with reagents that form the benzimidazole ring, followed by cyclization. nih.govsmolecule.comresearchgate.net

Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki and Buchwald-Hartwig reactions are powerful tools for introducing diverse aryl and heteroaryl substituents onto the scaffold. mdpi.comnih.gov These methods are crucial for fine-tuning the electronic and steric properties of the molecule to optimize target binding. nih.gov

Functional Group Interconversion: The core structure allows for a variety of chemical transformations, such as the oxidation of alcohol groups to aldehydes or the reductive amination of aldehydes to introduce diverse amine side chains. mdpi.comnih.gov

These synthetic methodologies enable chemists to systematically modify the scaffold, facilitating detailed SAR studies and the optimization of lead compounds.

Therapeutic Potential of Novel this compound Derivatives (Pre-clinical Research Emphasis)

The preclinical therapeutic potential of this compound class is significant, primarily in the fields of oncology and anti-inflammatory therapy. nih.govresearchgate.net This potential is inferred from the extensive research conducted on structurally related pyrazole and benzimidazole hybrids. researchgate.nettandfonline.com

Anticancer Potential: Derivatives from this broad class have shown potent antiproliferative activity against a panel of human cancer cell lines. nih.gov Mechanistic studies suggest these compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell growth and survival. nih.gov For example, benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates demonstrated significant cytotoxicity against breast (MCF-7), lung (A549), and cervical (HeLa, SiHa) cancer cell lines by inhibiting the EGFR/STAT3 pathway. nih.gov

Table 3: Preclinical Anticancer Activity of Related Pyrazolo-Benzimidazole Scaffolds

Compound ClassCancer Cell Line(s)Observed EffectMechanism of ActionReference
Benzimidazole-linked pyrazolo[1,5-a]pyrimidinesMCF-7, A549, HeLa, SiHaCytotoxicity (IC50 range: 3.1-51.5 μM), Apoptosis InductionEGFR/STAT3 Inhibition nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesAML cell linesPotent antiproliferative activity (IC50 = 0.4 nM)FLT3-ITD Inhibition nih.gov
Pyrazoline-bearing benzimidazolesNCI 60-cell panelBroad anticancer activityNot specified nih.gov
N,2,6-Trisubstituted 1H-benzimidazolesHepG2, MDA-MB-231, MCF7Cytotoxicity (IC50 range: 2.39–10.95 μM)DHFR Inhibition rsc.org

Anti-inflammatory Potential: The role of PI3Kδ in immune cell function makes it an attractive target for inflammatory diseases. nih.gov A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine produced potent and selective inhibitors of PI3Kδ, with one lead compound showing an IC50 value of 18 nM. mdpi.comnih.govresearchgate.net This highlights the potential of the 1H-pyrazolo[1,5-a]benzimidazole scaffold in developing treatments for conditions like systemic lupus erythematosus (SLE) and other autoimmune disorders. mdpi.comnih.gov Furthermore, related compounds have been shown to inhibit NF-κB transcriptional activity, a key pathway in inflammatory responses. mdpi.comnih.gov

Table 4: Preclinical Anti-inflammatory Activity of Related Scaffolds

Compound ClassBiological Target/PathwayIn Vitro/In Vivo ModelKey FindingReference
Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidinePI3KδEnzyme assaysPotent and selective inhibition (IC50 = 18 nM for lead compound) mdpi.comnih.govresearchgate.net
Pyrazolo[1,5-a]quinazoline derivativesNF-κBTHP-1Blue monocytic cellsInhibition of LPS-induced NF-κB activity mdpi.comnih.gov
Pyrazolo[1,5-a]quinazoline derivativesJNK1, JNK2, JNK3Enzyme assaysMicromolar binding affinities mdpi.comnih.gov

The extensive preclinical data for related heterocyclic systems strongly supports the continued investigation of this compound and its derivatives as a source of novel therapeutic agents.

Q & A

Q. How can contradictory data in reaction outcomes (e.g., low yields) be resolved?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., E/Z isomerization, side reactions). Systematic optimization includes:
  • DOE (Design of Experiments) : Vary temperature, solvent, and stoichiometry.
  • Byproduct Analysis : Use LC-MS to identify impurities.
  • Mechanistic Studies : Probe intermediates via in situ NMR or IR .

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